![molecular formula C21H16N4O3S2 B2927139 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-21-5](/img/structure/B2927139.png)
4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized through a series of chemical reactions. This compound has shown potential for use in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Antihypertensive and α-Blocking Agents
Compounds related to thiosemicarbazides, triazoles, and Schiff bases have been synthesized from precursors similar to the mentioned compound and evaluated for their antihypertensive α-blocking activity. These studies reveal potential applications in the development of new medications for managing hypertension through α-adrenoceptor blockade, with some compounds showing good activity and low toxicity (Abdel-Wahab et al., 2008).
Anticancer Activity
Research on compounds structurally related to the one mentioned has also demonstrated anticancer potential. For instance, derivatives of pyrimidine clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited promising anticancer activity against HeLa cervical cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy (Verma & Verma, 2022).
Antimicrobial Activity
Similarly, compounds incorporating elements of the chemical structure have shown antimicrobial properties. Studies have synthesized and characterized various compounds for their antimicrobial activities against different bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents to combat resistant microbial infections (Abdellatif et al., 2013).
Thiazolides as Antiparasitic Agents
Research into thiazolides, compounds related to the mentioned chemical, reveals their broad spectrum of activity against various parasites, including protozoa and helminths. These studies indicate potential applications in treating parasitic infections, with various modifications of the base structure (including alterations to the nitro group) affecting the compounds' efficacy and mechanism of action (Esposito et al., 2005).
properties
IUPAC Name |
4-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-29-17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDNXTBXEVFJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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